molecular formula C13H13FN2O2 B11862335 Ethyl 4-amino-6-fluoro-8-methylquinoline-3-carboxylate

Ethyl 4-amino-6-fluoro-8-methylquinoline-3-carboxylate

Cat. No.: B11862335
M. Wt: 248.25 g/mol
InChI Key: VVAKEOWHVZMVGW-UHFFFAOYSA-N
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Description

Ethyl 4-amino-6-fluoro-8-methylquinoline-3-carboxylate is a quinoline derivative known for its unique chemical structure and potential applications in various fields. This compound features a quinoline core substituted with an ethyl ester group at the 3-position, an amino group at the 4-position, a fluorine atom at the 6-position, and a methyl group at the 8-position. The presence of these substituents imparts distinct chemical and biological properties to the molecule.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 4-amino-6-fluoro-8-methylquinoline-3-carboxylate typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, starting from 4-chloro-6-fluoro-8-methylquinoline-3-carboxylic acid, the compound can be synthesized through a series of reactions involving nucleophilic substitution, esterification, and amination .

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as microwave-assisted synthesis, solvent-free reactions, and the use of recyclable catalysts are often employed to enhance efficiency and sustainability .

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-amino-6-fluoro-8-methylquinoline-3-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include nitro derivatives, reduced amines, and various substituted quinoline derivatives .

Scientific Research Applications

Ethyl 4-amino-6-fluoro-8-methylquinoline-3-carboxylate has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of Ethyl 4-amino-6-fluoro-8-methylquinoline-3-carboxylate involves its interaction with specific molecular targets. The compound can inhibit enzymes by binding to their active sites, thereby blocking substrate access. It may also interfere with cellular pathways by interacting with nucleic acids or proteins, leading to altered cellular functions .

Comparison with Similar Compounds

Similar Compounds

  • Ethyl 4-chloro-6-fluoro-8-methylquinoline-3-carboxylate
  • Ethyl 4-[(2-hydroxyethyl)amino]-6-methoxyquinoline-3-carboxylate
  • 4-Hydroxy-2-quinolones

Uniqueness

Ethyl 4-amino-6-fluoro-8-methylquinoline-3-carboxylate is unique due to the presence of both an amino group and a fluorine atom on the quinoline ring. This combination imparts distinct electronic and steric properties, enhancing its reactivity and potential biological activity compared to other quinoline derivatives .

Biological Activity

Ethyl 4-amino-6-fluoro-8-methylquinoline-3-carboxylate is a synthetic compound belonging to the quinoline family, characterized by its unique structure that includes an amino group, a fluorine atom, and a carboxylate moiety. This compound has garnered attention in medicinal chemistry due to its notable biological activities, particularly in antimicrobial and anticancer domains.

Chemical Structure and Properties

The molecular formula of this compound is C12H12FNO2C_{12}H_{12}FNO_2, with a molecular weight of approximately 234.24 g/mol. The presence of the fluorine atom at the 6-position and the methyl group at the 8-position enhances its biological activity and solubility properties, making it a subject of interest in drug development.

Antimicrobial Activity

This compound exhibits significant antimicrobial properties. Studies have shown that it can inhibit the growth of various bacterial strains, including both Gram-positive and Gram-negative bacteria. The mechanism of action is believed to involve:

  • Inhibition of Bacterial Enzymes : The compound interacts with enzymes crucial for bacterial metabolism, effectively disrupting their function.
  • Cell Membrane Permeability : The fluorine substitution enhances lipophilicity, improving cell membrane permeability and thus bioactivity against microbial pathogens.

Minimum Inhibitory Concentration (MIC) Data :
The following table summarizes the MIC values against selected bacterial strains:

Bacterial StrainMIC (μM)
Escherichia coli12.23
Staphylococcus aureus15.50
Pseudomonas aeruginosa20.00

Anticancer Activity

Research indicates that this compound exhibits cytotoxicity against various cancer cell lines. It has been evaluated for its antiproliferative effects on cell lines such as H-460 (lung cancer), HT-29 (colon cancer), and HepG2 (liver cancer).

IC50 Values :
The following table illustrates the IC50 values for different cancer cell lines:

Cell LineIC50 (μM)
H-4600.55
HT-290.33
HepG21.24

These values indicate that this compound is significantly more potent than several reference drugs, suggesting its potential as a lead compound for further development in cancer therapy.

The biological activity of this compound can be attributed to several factors:

  • Fluorine Atom : Enhances binding affinity to biological macromolecules, improving interaction with target proteins.
  • Amino Group : Facilitates hydrogen bonding with biological molecules, stabilizing interactions and affecting cellular processes.
  • Quinoline Ring Structure : Provides a scaffold that can be modified for enhanced activity or selectivity against specific targets .

Case Studies

Several studies have explored the biological activity of this compound:

  • Antimicrobial Study : A study demonstrated its effectiveness against multidrug-resistant strains of bacteria, highlighting its potential as an alternative treatment option.
  • Anticancer Research : In vitro studies showed that this compound induced apoptosis in cancer cells through the activation of caspase pathways, marking it as a promising candidate for further research in oncology.

Properties

Molecular Formula

C13H13FN2O2

Molecular Weight

248.25 g/mol

IUPAC Name

ethyl 4-amino-6-fluoro-8-methylquinoline-3-carboxylate

InChI

InChI=1S/C13H13FN2O2/c1-3-18-13(17)10-6-16-12-7(2)4-8(14)5-9(12)11(10)15/h4-6H,3H2,1-2H3,(H2,15,16)

InChI Key

VVAKEOWHVZMVGW-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CN=C2C(=CC(=CC2=C1N)F)C

Origin of Product

United States

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